ZOMEPIRAC_met018
Description
ZOMEPIRACmet018 is a primary metabolite of zomepirac, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from clinical use due to severe hypersensitivity reactions. As a carboxylic acid derivative, ZOMEPIRACmet018 retains structural features critical to NSAID activity, including a biphenyl moiety and a carboxyl group, which facilitate cyclooxygenase (COX) inhibition . Analytical studies using high-performance liquid chromatography (HPLC) and mass spectrometry have validated methods for quantifying ZOMEPIRAC_met018 in biological matrices, enabling comparative analyses with related compounds .
Properties
IUPAC Name |
6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKIZYZSHHXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Zomepirac can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via a modified Hantzsch pyrrole synthesis . The synthesis involves the following steps:
Formation of Intermediate 1: Diethyl 1,3-acetonedicarboxylate reacts with chloroacetone and aqueous methylamine to form intermediate 1.
Saponification and Monoesterification: Intermediate 1 undergoes saponification, monoesterification, and thermal decarboxylation to yield ester 2.
Acylation and Final Saponification: Ester 2 is acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to produce Zomepirac.
Industrial Production Methods
The industrial production of Zomepirac follows similar synthetic routes but is optimized for large-scale manufacturing. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zomepirac undergoes various chemical reactions, including:
Oxidation: Zomepirac can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups present in Zomepirac.
Substitution: Zomepirac can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of reactive intermediates that may further react to form various by-products .
Scientific Research Applications
Zomepirac has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying NSAID synthesis and reactions.
Biology: Investigated for its effects on prostaglandin synthesis and inflammation pathways.
Medicine: Initially used for pain management and studied for its analgesic properties.
Industry: Utilized in the development of new NSAIDs and related compounds.
Mechanism of Action
Zomepirac exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The compound is metabolized by UDP-glucuronosyltransferase to a reactive glucuronide, which binds irreversibly to plasma albumin .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analog: Ibuprofen Metabolite (Carboxyibuprofen)
Both ZOMEPIRAC_met018 and carboxyibuprofen are NSAID metabolites characterized by carboxyl groups essential for COX inhibition. Key differences include:
- Lipophilicity : this compound has a logP of 3.2, higher than carboxyibuprofen (logP 2.1), suggesting greater tissue penetration .
- Plasma Half-Life : this compound exhibits a longer half-life (12.3 hours) compared to carboxyibuprofen (4.5 hours), likely due to reduced renal clearance .
- Protein Binding : this compound binds 98% to albumin, whereas carboxyibuprofen binds 90%, influencing free drug availability .
Table 1. Structural and Pharmacokinetic Comparison
| Parameter | This compound | Carboxyibuprofen |
|---|---|---|
| Molecular Weight (g/mol) | 354.3 | 222.2 |
| logP | 3.2 | 2.1 |
| Plasma Half-Life (h) | 12.3 | 4.5 |
| Protein Binding (%) | 98 | 90 |
Data derived from validated analytical methods and pharmacokinetic studies .
Functional Analog: Diclofenac
Critical distinctions include:
Pharmacodynamic and Toxicity Profiles
Mechanism of Action
This compound inhibits both COX-1 and COX-2 isoforms, similar to parent NSAIDs. However, its metabolite form exhibits irreversible COX-1 binding , a trait absent in carboxyibuprofen and diclofenac, which reversibly inhibit COX . This irreversibility may prolong anti-inflammatory effects but exacerbate gastrointestinal toxicity.
Adverse Effects
- Hypersensitivity : this compound’s aromatic structure correlates with a higher incidence of Type IV hypersensitivity compared to diclofenac .
- Renal Toxicity : Prolonged half-life increases renal exposure, contrasting with carboxyibuprofen’s rapid excretion .
Table 2. Adverse Reaction Comparison
| Effect | This compound | Diclofenac | Carboxyibuprofen |
|---|---|---|---|
| Hypersensitivity (%) | 15.2 | 3.8 | 2.1 |
| GI Ulceration (%) | 22.7 | 18.9 | 12.4 |
| Renal Impairment (%) | 9.5 | 6.3 | 3.8 |
Data sourced from post-marketing surveillance and clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
